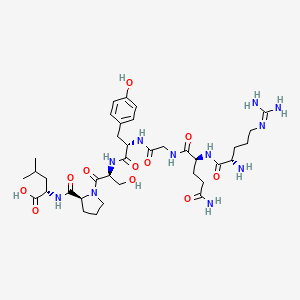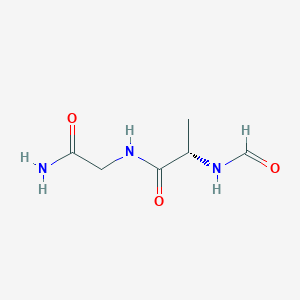
N-Formyl-L-alanylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-alanylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a formyl group attached to the amino acid sequence L-alanine and glycine, forming a peptide bond with an amide group at the terminal end. Its structural formula is C6H11N3O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-alanylglycinamide typically involves the formylation of L-alanylglycinamide. One common method is the reaction of L-alanylglycinamide with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the peptide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as metal/metal oxide-based catalysts are often employed to enhance the efficiency of the formylation process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-L-alanylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming new peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Major Products:
Oxidation: N-Formyl-L-alanylglycine.
Reduction: N-Hydroxymethyl-L-alanylglycinamide.
Substitution: Various peptide derivatives depending on the reacting amino acids.
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in peptide-based drug design.
Industry: Utilized in the production of peptide-based materials and as a catalyst in organic synthesis
Wirkmechanismus
The mechanism of action of N-Formyl-L-alanylglycinamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals interactions. The formyl group plays a crucial role in stabilizing the peptide structure, enhancing its binding affinity to target proteins. This compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate mimic, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-Formylmethionine: Used in the initiation of protein synthesis in prokaryotes.
N-Formyl-L-alanine: A simpler formylated amino acid with similar structural properties.
N-Formylglycine: Another formylated amino acid with distinct biological functions.
Uniqueness: N-Formyl-L-alanylglycinamide stands out due to its dual amino acid composition, which provides a unique combination of structural stability and functional versatility. This compound’s ability to form stable peptide bonds and participate in various chemical reactions makes it a valuable tool in peptide synthesis and drug design .
Eigenschaften
CAS-Nummer |
173068-68-3 |
|---|---|
Molekularformel |
C6H11N3O3 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2S)-N-(2-amino-2-oxoethyl)-2-formamidopropanamide |
InChI |
InChI=1S/C6H11N3O3/c1-4(9-3-10)6(12)8-2-5(7)11/h3-4H,2H2,1H3,(H2,7,11)(H,8,12)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
AWWDNGHHAZYMCR-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N)NC=O |
Kanonische SMILES |
CC(C(=O)NCC(=O)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


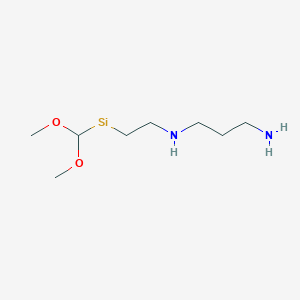
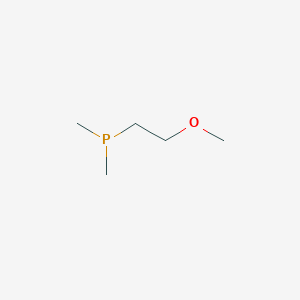
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
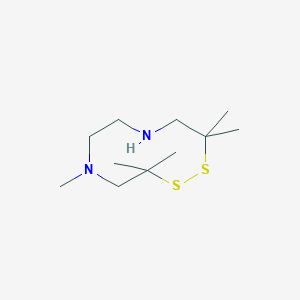
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)

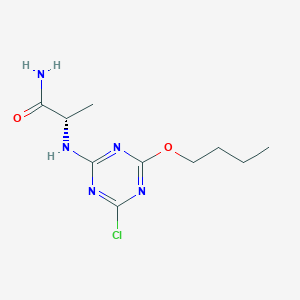
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
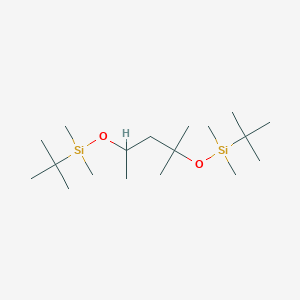
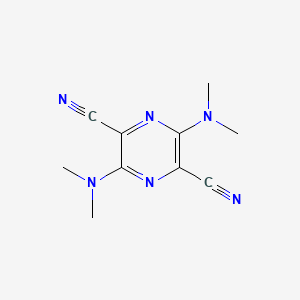
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
